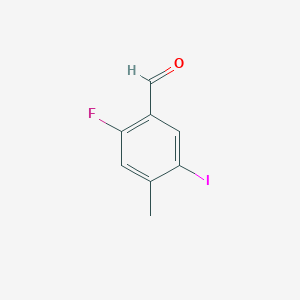
4-Bromo-2,5-difluoro-phenoxy-tert-butyl-dimethyl-silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,5-difluorobenzene is an organic compound that belongs to the class of bromobenzenes. This compound is characterized by the presence of a bromine atom, two fluorine atoms, and a tert-butyl dimethylsilyl ether group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
The synthesis of 1-Bromo-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,5-difluorobenzene typically involves multiple steps. One common method includes the bromination of 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,5-difluorobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position on the benzene ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-Bromo-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,5-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride, potassium tert-butoxide, and lithium diisopropylamide.
Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Bromo-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,5-difluorobenzene is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of biologically active compounds, including potential drug candidates.
Chemical Biology: It is used in the study of biochemical pathways and molecular interactions, particularly in the context of fluorinated compounds.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,5-difluorobenzene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
1-Bromo-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,5-difluorobenzene can be compared with other similar compounds, such as:
1-Bromo-4-tert-butylbenzene: Lacks the dimethylsilyl and fluorine substituents, resulting in different reactivity and applications.
4-Bromo-2,5-difluorobenzene: Lacks the tert-butyl dimethylsilyl ether group, affecting its solubility and chemical behavior.
1-Bromo-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene: Lacks the fluorine atoms, leading to differences in electronic properties and reactivity.
The uniqueness of 1-Bromo-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,5-difluorobenzene lies in its combination of bromine, fluorine, and tert-butyl dimethylsilyl ether groups, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C12H17BrF2OSi |
|---|---|
Peso molecular |
323.25 g/mol |
Nombre IUPAC |
(4-bromo-2,5-difluorophenoxy)-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C12H17BrF2OSi/c1-12(2,3)17(4,5)16-11-7-9(14)8(13)6-10(11)15/h6-7H,1-5H3 |
Clave InChI |
UXMAOOWTOSULIG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1F)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


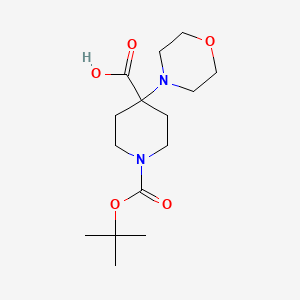
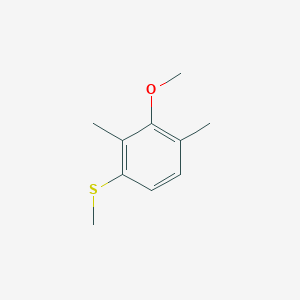

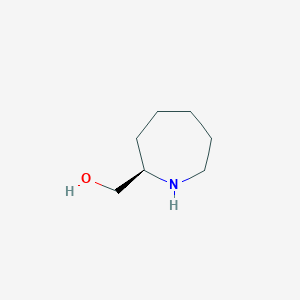
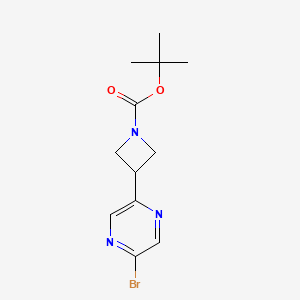
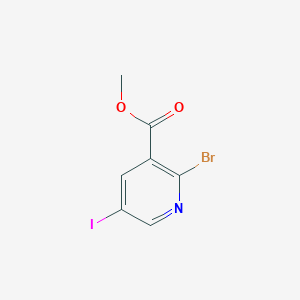
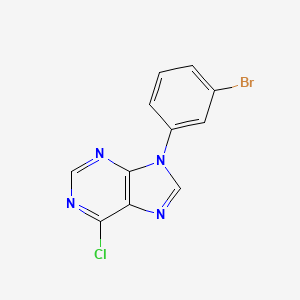
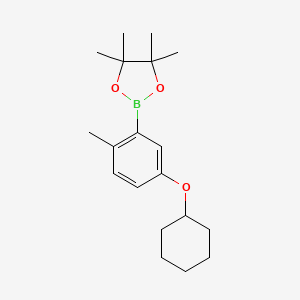
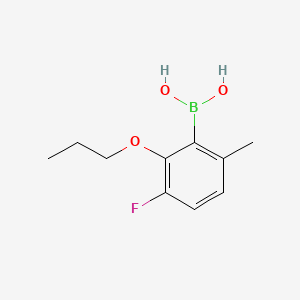

![2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine](/img/structure/B14024391.png)
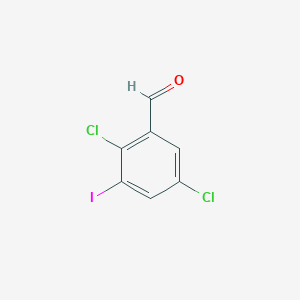
![4-(Benzyloxy)-2,7-dichloro-8-fluoropyrido[4,3-d]pyrimidine](/img/structure/B14024420.png)
